What are the chemical properties of 1-Bromo-11-fluoroundecane?
What are the chemical properties of 1-Bromo-11-fluoroundecane?
An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-11-fluoroundecane
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of 1-Bromo-11-fluoroundecane (CAS No. 463-33-2). As a heterobifunctional long-chain haloalkane, this molecule serves as a pivotal building block in organic synthesis, particularly in the fields of materials science and drug development. Its unique structure, featuring a reactive bromide at one terminus and a stable fluoride at the other, allows for selective chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its chemical behavior.
Introduction and Strategic Importance
1-Bromo-11-fluoroundecane is a specialized linear aliphatic compound featuring two different halogen atoms at its terminal positions. The strategic value of this molecule lies in the orthogonal reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is significantly more labile and susceptible to nucleophilic substitution, making the bromine atom an excellent leaving group.[1][2] Conversely, the C-F bond is one of the strongest single bonds in organic chemistry, rendering the fluorine atom relatively inert under typical nucleophilic substitution conditions.
This disparity in reactivity allows 1-Bromo-11-fluoroundecane to function as a versatile linker, enabling the sequential introduction of different functionalities at opposite ends of its eleven-carbon chain. In pharmaceutical research, the incorporation of a fluorinated alkyl chain can significantly enhance critical drug properties such as metabolic stability, bioavailability, and receptor binding affinity.[3][4] Therefore, a deep understanding of its chemical properties is paramount for its effective utilization in the synthesis of novel active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.[4]
Physicochemical Properties
The physical characteristics of 1-Bromo-11-fluoroundecane are dictated by its long alkyl chain and the presence of the two terminal halogens. These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| CAS Number | 463-33-2 | [5][] |
| Molecular Formula | C₁₁H₂₂BrF | [5] |
| Molecular Weight | 253.195 g/mol | [5] |
| Boiling Point | 284 °C at 760 mmHg | [5] |
| Density | 1.106 g/cm³ | [5] |
| Flash Point | 129.2 °C | [5] |
| Refractive Index (n²⁰/D) | 1.445 | [5] |
| Vapor Pressure | 0.00524 mmHg at 25 °C | [5] |
| LogP | 4.86170 | [5] |
| Solubility | Insoluble in water, soluble in organic solvents like ether and benzene. | [7][8][9] |
Synthesis and Strategic Pathway
Proposed Synthetic Workflow
The conversion of 11-fluoroundecan-1-ol to 1-Bromo-11-fluoroundecane is most effectively achieved via an Appel reaction or a similar bromination protocol that is mild and selective for primary alcohols.
Caption: Proposed synthesis of 1-Bromo-11-fluoroundecane.
Detailed Experimental Protocol: Synthesis via Appel Reaction
Rationale: The Appel reaction is selected for its mild conditions, which are crucial to avoid any potential side reactions involving the terminal fluorine atom. It proceeds with high efficiency for converting primary alcohols to the corresponding alkyl bromides.
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (PPh₃, 1.2 equivalents) and dry dichloromethane (CH₂Cl₂).
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Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
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Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 equivalents) to the solution portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes until a pale yellow ylide complex forms.
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Substrate Introduction: Dissolve 11-fluoroundecan-1-ol (1.0 equivalent) in a minimal amount of dry dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
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Quenching & Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-Bromo-11-fluoroundecane.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Bromo-11-fluoroundecane is dominated by the polar C-Br bond.[10] The significant difference in electronegativity between carbon (2.55) and bromine (2.96) creates a dipole, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
The primary reaction pathway for this molecule is nucleophilic substitution (Sₙ2), where the bromide ion serves as an effective leaving group. This is because bromide is a relatively large, polarizable ion and the conjugate base of a strong acid (HBr), making it stable upon departure.
Causality: Fluoride, in contrast, is a poor leaving group because it is a small, highly electronegative ion and the conjugate base of a weak acid (HF). Therefore, nucleophiles will selectively displace the bromide ion, leaving the C-F bond intact. This selective reactivity is the cornerstone of its utility as a synthetic intermediate.[1]
Caption: Standard analytical workflow for compound characterization.
Applications in Drug Development and Research
The heterobifunctional nature of 1-Bromo-11-fluoroundecane makes it an invaluable tool for medicinal chemists and materials scientists.
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Bifunctional Linkers: It can be used to connect two different molecular entities, such as a targeting moiety and a payload (e.g., a toxin or a fluorescent dye), separated by a long, flexible, and metabolically stable chain.
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Fluorine Incorporation: It serves as a precursor for introducing the F-(CH₂)₁₁- moiety into a larger molecule. The strategic placement of fluorine can block sites of metabolism, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate. [1][3]* PET Imaging: The bromo- functionality can be displaced by nucleophiles, including radioactive isotopes like ¹⁸F (via a two-step process), making it a potential precursor for synthesizing PET imaging agents. [1]
Safety, Handling, and Storage
Disclaimer: This information is inferred from related haloalkanes and a formal Material Safety Data Sheet (MSDS) for 1-Bromo-11-fluoroundecane was not available in the search results. [5]Always consult a certified MSDS before handling.
-
Hazards: Expected to be a skin, eye, and respiratory tract irritant. [11][12][13]May be harmful if swallowed or inhaled. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [13][15]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [13][16]Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. [17]* Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. [16]Do not allow the product to enter drains.
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